molecular formula C11H15NO2 B13245018 2-(4-Methoxy-2,3-dihydro-1H-indol-2-yl)ethan-1-ol

2-(4-Methoxy-2,3-dihydro-1H-indol-2-yl)ethan-1-ol

Cat. No.: B13245018
M. Wt: 193.24 g/mol
InChI Key: SBDULNRZXQZSAN-UHFFFAOYSA-N
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Description

2-(4-Methoxy-2,3-dihydro-1H-indol-2-yl)ethan-1-ol is a substituted indole derivative featuring a partially saturated indole ring system (2,3-dihydro-1H-indole) with a methoxy group at position 4 and a hydroxyethyl side chain at position 2. Its molecular formula is C₁₁H₁₅NO₂ (molecular weight: 193.24 g/mol). The methoxy group enhances lipophilicity, while the hydroxyl group enables hydrogen bonding, influencing solubility and receptor interactions .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-(4-methoxy-2,3-dihydro-1H-indol-2-yl)ethanol

InChI

InChI=1S/C11H15NO2/c1-14-11-4-2-3-10-9(11)7-8(12-10)5-6-13/h2-4,8,12-13H,5-7H2,1H3

InChI Key

SBDULNRZXQZSAN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1CC(N2)CCO

Origin of Product

United States

Preparation Methods

The synthesis of 2-(4-Methoxy-2,3-dihydro-1H-indol-2-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole core . For this specific compound, the reaction would involve a methoxy-substituted aryl hydrazine and an appropriate aldehyde or ketone. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

2-(4-Methoxy-2,3-dihydro-1H-indol-2-yl)ethan-1-ol undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-2,3-dihydro-1H-indol-2-yl)ethan-1-ol involves its interaction with various molecular targets. The indole ring can bind to specific receptors or enzymes, modulating their activity. For example, indole derivatives have been shown to interact with serotonin receptors, influencing neurotransmission and mood regulation . The methoxy group and ethan-1-ol side chain may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Indole Ring

2-(4-Methyl-2,3-dihydro-1H-indol-2-yl)ethan-1-ol (CAS 1892969-85-5)
  • Structure : Differs by substitution of the methoxy group with a methyl group at position 3.
  • Molecular Formula: C₁₁H₁₅NO (MW: 177.24 g/mol).
  • Impact : The methyl group increases hydrophobicity but lacks the electron-donating resonance effects of methoxy. This may reduce polarity and alter metabolic stability .
2-(4-Bromo-1H-indol-3-yl)ethanol ()
  • Structure: Fully unsaturated indole with a bromo substituent at position 4 and ethanol at position 3.
  • Molecular Formula: C₁₀H₁₀BrNO (MW: 256.10 g/mol).
  • Impact: Bromine’s electronegativity and larger atomic radius may enhance halogen bonding in drug-receptor interactions.

Functional Group Modifications

2-(4-Methoxy-1H-indol-3-yl)ethan-1-amine Hydrochloride (CAS 74217-56-4)
  • Structure : Replaces the hydroxyl group with an amine, forming a hydrochloride salt.
  • Molecular Formula : C₁₁H₁₅ClN₂O (MW: 226.71 g/mol ).
  • Impact : The amine group introduces basicity, enhancing water solubility via salt formation. This modification is common in neurotransmitter analogs (e.g., serotonin derivatives) .
1-(2,3-Dihydro-1H-indol-1-yl)-2-(4-methylphenoxy)ethan-1-one (Compound ID 4260-0842)
  • Structure: Ketone replaces the hydroxyl group, with a phenoxy side chain.
  • The phenoxy group adds steric bulk, which may hinder membrane permeability .

Saturation State of the Indole Core

2-(4-Methoxy-1H-indol-3-yl)ethan-1-ol (CAS 60965-37-9)
  • Structure: Fully unsaturated indole with methoxy at position 4 and ethanol at position 3.
  • Molecular Formula: C₁₁H₁₃NO₂ (MW: 191.23 g/mol).

Comparative Data Table

Compound Name Molecular Formula MW (g/mol) Key Substituents Functional Group Core Structure
Target Compound C₁₁H₁₅NO₂ 193.24 4-OCH₃ -OH 2,3-Dihydro-1H-indole
2-(4-Methyl-2,3-dihydro-1H-indol-2-yl)ethanol C₁₁H₁₅NO 177.24 4-CH₃ -OH 2,3-Dihydro-1H-indole
2-(4-Methoxy-1H-indol-3-yl)ethanol C₁₁H₁₃NO₂ 191.23 4-OCH₃ -OH 1H-Indole
2-(4-Bromo-1H-indol-3-yl)ethanol C₁₀H₁₀BrNO 256.10 4-Br -OH 1H-Indole
2-(4-Methoxy-1H-indol-3-yl)ethan-1-amine HCl C₁₁H₁₅ClN₂O 226.71 4-OCH₃ -NH₂·HCl 1H-Indole

Biological Activity

2-(4-Methoxy-2,3-dihydro-1H-indol-2-yl)ethan-1-ol, with the CAS number 1892971-43-5, is a compound that has garnered interest due to its potential biological activities. This article explores the compound's biological effects, including anticancer properties, neuroprotective effects, and its mechanisms of action.

The molecular formula of 2-(4-Methoxy-2,3-dihydro-1H-indol-2-yl)ethan-1-ol is C11_{11}H15_{15}NO2_2, with a molecular weight of 193.24 g/mol. Its structural characteristics contribute to its biological activity.

PropertyValue
CAS Number1892971-43-5
Molecular FormulaC11_{11}H15_{15}NO2_2
Molecular Weight193.24 g/mol

Anticancer Activity

Recent studies have indicated that 2-(4-Methoxy-2,3-dihydro-1H-indol-2-yl)ethan-1-ol exhibits significant anticancer properties. In vitro experiments have demonstrated its cytotoxic effects against various cancer cell lines, including:

  • A549 (lung cancer) : The compound showed a dose-dependent inhibition of cell growth.
  • MCF-7 (breast cancer) : Induced apoptosis through the activation of caspase pathways.

A study reported an IC50_{50} value of approximately 15 µM for MCF-7 cells, indicating a promising therapeutic potential compared to standard treatments like doxorubicin .

Neuroprotective Effects

The compound has also been evaluated for its neuroprotective properties. Research indicates that it may help in reducing oxidative stress and inflammation in neuronal cells. In models of neurodegeneration, such as those mimicking Alzheimer's disease, 2-(4-Methoxy-2,3-dihydro-1H-indol-2-yl)ethan-1-ol has shown the ability to protect neuronal cells from apoptosis induced by amyloid-beta peptides .

The biological activity of 2-(4-Methoxy-2,3-dihydro-1H-indol-2-yl)ethan-1-ol can be attributed to several mechanisms:

  • Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells by increasing the expression of pro-apoptotic proteins and decreasing anti-apoptotic factors.
  • Inhibition of Cell Proliferation : It interferes with cell cycle progression, leading to reduced proliferation rates in tumor cells.
  • Antioxidant Activity : The methoxy group in its structure contributes to its ability to scavenge free radicals, thereby reducing oxidative damage in cells.

Case Studies

Several case studies have highlighted the effectiveness of this compound in different biological contexts:

  • Study on MCF-7 Cells : Flow cytometry analysis revealed that treatment with 2-(4-Methoxy-2,3-dihydro-1H-indol-2-yl)ethan-1-ol resulted in increased levels of cleaved caspase 3 and PARP, confirming its role in apoptosis induction .
  • Neuroprotection in Animal Models : In vivo studies using rodent models showed that administration of the compound significantly reduced behavioral deficits associated with neurodegenerative conditions and decreased markers of neuroinflammation .

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